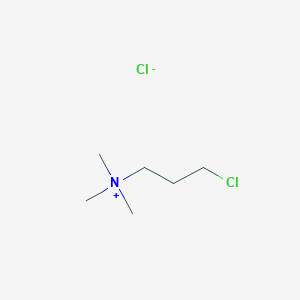

(3-Chloropropyl)-trimethylammonium chloride

描述

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) is a quaternary ammonium compound (QAC) with the molecular formula C₆H₁₅Cl₂NO and a molecular weight of 212.10 g/mol. It exists as a hygroscopic, water-soluble liquid (60 wt.% in H₂O) with a density of 1.154 g/mL at 25°C . Structurally, it features a trimethylammonium group linked to a chlorinated hydroxypropyl chain (ClCH₂CH(OH)CH₂N⁺(CH₃)₃Cl⁻). This compound is widely utilized in organic synthesis, particularly in producing chiral cyclodextrins for nuclear magnetic resonance (NMR) analysis , and as a precursor in polymer chemistry for modifying surface properties .

属性

IUPAC Name |

3-chloropropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClN.ClH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHZETOYDJAZMO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Epichlorohydrin-Based Synthesis

Reaction Mechanism and Stoichiometry

CHPTAC synthesis via epichlorohydrin involves nucleophilic attack by trimethylamine on the oxirane ring. The reaction proceeds in two stages:

- Ring-Opening : Epichlorohydrin reacts with trimethylamine in aqueous medium, forming an intermediate hydroxypropyl trimethyl ammonium chloride.

- Chlorination : Hydrochloric acid introduces the chloro group at the β-position, yielding CHPTAC.

The overall reaction is:

$$

\text{Epichlorohydrin} + \text{Trimethylamine} + \text{HCl} \rightarrow \text{CHPTAC} + \text{H}_2\text{O}

$$

Stoichiometric excess of trimethylamine (1.2–1.5 molar ratio) ensures complete epichlorohydrin conversion.

Catalytic Systems and Optimization

Homogeneous Catalysis

Early methods used quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts, achieving 85–90% yields at 25–40°C. However, catalyst recovery posed challenges.

Heterogeneous Catalysis

Patent CN102001953A introduced alkaline Al$$2$$O$$3$$ and KF/Al$$2$$O$$3$$ composites, enabling:

- pH Stability : Maintained at 7.8–8.8 via buffer systems.

- Reusability : Catalysts retained >90% activity after five cycles.

- Yield Enhancement : 96–97% yield at 5–18°C, reducing side products like 1,3-dichloro-2-propanol.

Solvent-Free Methods

Recent protocols eliminate water by employing molten trimethylamine hydrochloride, reducing energy costs and improving atom economy.

Table 1: Comparative Analysis of Epichlorohydrin-Based Methods

| Parameter | Homogeneous | Heterogeneous | Solvent-Free |

|---|---|---|---|

| Temperature (°C) | 25–40 | 5–18 | 30–50 |

| Catalyst | TBA Br | Al$$2$$O$$3$$ | None |

| Yield (%) | 85–90 | 96–97 | 94 |

| Reaction Time (hr) | 4–6 | 3–5 | 2–3 |

Allyl Chloride Hypochlorination

Reaction Pathway

The US3532751A patent details a two-step process:

- Quaternization : Allyl chloride reacts with trimethylamine to form allyl trimethyl ammonium chloride.

- Hypochlorination : Chlorine gas adds across the double bond, forming CHPTAC.

$$

\text{Allyl Chloride} + \text{Trimethylamine} \rightarrow \text{Allyl Trimethyl Ammonium Chloride} \xrightarrow{\text{Cl}_2} \text{CHPTAC}

$$

Process Optimization

- Temperature Control : Hypochlorination at 0–10°C minimizes dichlorination byproducts.

- Chlorine Stoichiometry : 1.05 equivalents of Cl$$_2$$ ensures selective monochlorination.

Table 2: Allyl Chloride Method Performance

| Parameter | Value |

|---|---|

| Temperature (°C) | 0–10 |

| Cl$$_2$$ Equivalents | 1.05 |

| Yield (%) | 88 |

| Purity (%) | 95 |

Emerging Methods and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 60°C) reduces reaction time to 30 minutes, achieving 92% yield by enhancing molecular collisions.

Continuous Flow Systems

Microreactors improve heat transfer and mixing, enabling:

- Residence Time : 10 minutes vs. 3 hours in batch reactors.

- Yield : 94% with minimal purification.

化学反应分析

Types of Reactions

(3-Chloropropyl)-trimethylammonium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with hydroxide yields (3-hydroxypropyl)-trimethylammonium chloride, while substitution with cyanide produces (3-cyanopropyl)-trimethylammonium chloride .

科学研究应用

Polymer Chemistry

CPTAC is widely used as a cation-generating agent for the modification of natural polymers such as cellulose and chitosan. This modification enhances properties like solubility and reactivity, making these polymers suitable for various applications, including:

- Cationization of Cellulose : CPTAC facilitates the introduction of positive charges onto cellulose surfaces, improving interactions with dyes and other materials, which is particularly valuable in the textile industry .

- Synthesis of Cationic Glycogen : Researchers have demonstrated the use of CPTAC in synthesizing cationic glycogen (Cat Gly), which has potential applications in targeted drug delivery and gene therapy due to its unique properties.

Antimicrobial Applications

The compound exhibits notable antimicrobial properties against a range of bacteria and fungi. Its cationic nature allows it to interact effectively with negatively charged microbial membranes, enhancing its efficacy as a biocide. Key applications include:

- Disinfectants and Antiseptics : CPTAC's antimicrobial activity makes it suitable for use in various disinfectant formulations, addressing concerns related to microbial contamination in healthcare and industrial settings .

- Textile Finishing : In the textile industry, CPTAC is employed as a finishing agent to impart antimicrobial properties to fabrics, thereby enhancing their performance in medical textiles and other applications.

Case Study 1: Cationization of Cellulose

A study investigated the effectiveness of CPTAC in cationizing cellulose fibers using an exhaustion method. The results indicated significant improvements in dye uptake and retention, demonstrating its utility in enhancing the performance of textile materials .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of CPTAC against various pathogens. The study found that higher concentrations of CPTAC resulted in greater reductions in microbial viability, supporting its application in disinfectant formulations.

Health and Safety Considerations

While CPTAC has many beneficial applications, it is classified as a suspected carcinogen and poses environmental hazards. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety goggles .

作用机制

The mechanism of action of (3-Chloropropyl)-trimethylammonium chloride involves its ability to act as a quaternary ammonium salt. This allows it to interact with various molecular targets, such as cell membranes and proteins, through ionic and hydrophobic interactions. These interactions can alter the structure and function of the target molecules, leading to various biological effects .

相似化合物的比较

生物活性

(3-Chloropropyl)-trimethylammonium chloride, also known as CHPTMAC, is a quaternary ammonium compound with significant biological activity. Its cationic nature allows it to interact effectively with various biological systems, making it a compound of interest in both industrial and biomedical applications. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

- Molecular Formula: C₅H₁₂ClN

- Molecular Weight: 137.61 g/mol

- Appearance: Colorless to light-yellow liquid

- Solubility: Soluble in water

The biological activity of this compound primarily stems from its ability to disrupt microbial membranes. Its cationic charge allows it to bind to negatively charged components of microbial cell membranes, leading to increased permeability and eventual cell lysis.

Key Mechanisms:

- Membrane Disruption: The compound interacts with lipid bilayers, causing structural changes that result in cell death.

- Synergistic Effects: When combined with other agents, such as anionic surfactants, its antimicrobial efficacy can be enhanced.

Biological Activity Overview

The compound exhibits notable antimicrobial properties against a range of microorganisms, including bacteria and fungi. This section summarizes key findings from various studies.

Antimicrobial Efficacy

| Microorganism Type | Activity | Reference |

|---|---|---|

| Gram-positive Bacteria | Effective | |

| Gram-negative Bacteria | Moderate | |

| Fungi | Effective |

Case Studies:

- Antibacterial Modification of Cellulosic Materials : Research demonstrated that incorporating this compound into cellulose fibers enhanced their antibacterial properties without significant cytotoxicity. This modification is particularly beneficial for applications in medical textiles .

- Disinfectant Formulations : Studies indicate that formulations containing CHPTMAC show broad-spectrum antimicrobial activity suitable for use in disinfectants and antiseptics .

Safety and Toxicity

While this compound is effective as an antimicrobial agent, it is classified as a suspected carcinogen and poses risks to aquatic life. Proper handling protocols are essential to minimize exposure risks.

Safety Data:

- Hazard Classification : Suspected carcinogen

- Environmental Impact : Harmful to aquatic life with long-lasting effects .

Applications

The versatility of this compound extends across various fields:

- Antimicrobial Agents : Used in disinfectants and antiseptics due to its effective biocidal properties.

- Polymer Modification : Serves as a quaternizing agent in modifying cellulose and other polymers for enhanced functionality.

- Biomedical Applications : Potential use in drug delivery systems due to its ability to interact with biological membranes.

常见问题

Q. What are the optimal reaction conditions for synthesizing (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC) with high purity?

The synthesis typically involves reacting trimethylamine hydrochloride with epichlorohydrin in an organic solvent (e.g., chloroform) under anhydrous conditions. A temperature of 35°C and nitrogen blanketing minimize side reactions. Yields of 80–97% are achievable by controlling stoichiometry (1.03:1 epichlorohydrin:trimethylamine hydrochloride) and reaction time (~20 hours). Post-synthesis, crystallization in chloroform and washing with ether remove impurities .

Q. How can byproducts like N-(2,3-dichloropropyl)trimethylammonium chloride be mitigated during synthesis?

Byproduct formation is reduced by avoiding aqueous media and using non-polar solvents (e.g., chloroform), which limit hydrolysis of epichlorohydrin. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry ensures minimal dichlorinated byproducts. Purification via phase separation (water-chloroform) or column chromatography further isolates the target compound .

Q. What analytical techniques are suitable for characterizing CHPTAC and its derivatives?

Capillary electrophoresis (CE) with a copper(II) sulfate-formic acid buffer (pH 3) effectively separates CHPTAC from hydrolysis products like (2,3-dihydroxypropyl)trimethylammonium chloride. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral cyclodextrin agents, resolves enantiomeric purity. IR spectroscopy and elemental analysis validate structural integrity .

Q. What safety protocols are critical when handling CHPTAC in laboratory settings?

Use eyeshields, gloves, and respirators to avoid exposure to irritants (H351, H412). Store solutions at 25°C in airtight containers to prevent deliquescence. Decomposition above 210°C releases toxic fumes, requiring fume hoods. Spills should be swept into sealed containers and neutralized with inert adsorbents .

Advanced Research Questions

Q. How does CHPTAC’s stereochemistry influence its efficacy as a chiral NMR solvating agent?

Enantiomerically pure CHPTAC (e.g., (S)-(−)-form) enhances chiral discrimination in NMR by forming host-guest complexes with cyclodextrins. The hydroxyl and chloro groups dictate spatial orientation, affecting binding affinity. Racemic mixtures reduce resolution, necessitating enantioselective synthesis via chiral catalysts or chromatographic separation .

Q. What copolymerization strategies incorporate CHPTAC into cationic polymers for ion-exchange applications?

CHPTAC’s quaternary ammonium group enables radical polymerization with acrylamides (e.g., 3-acrylamidopropyltrimethylammonium chloride) to form water-soluble copolymers. Initiators like ammonium persulfate and crosslinkers (N,N´-methylene-bis-acrylamide) create resins for vanadium(V) removal. Optimizing monomer ratios and reaction pH (4–6) maximizes ion-exchange capacity .

Q. How can environmental hazard assessments be designed for CHPTAC under REACH guidelines?

Tier 1 hazard assessments require acute toxicity testing (e.g., Daphnia magna LC50) and biodegradability studies. Use Klimisch scoring to evaluate data quality from ECHA databases. Chronic aquatic toxicity (EC50 < 1 mg/L) classifies CHPTAC as Aquatic Chronic 3, mandating containment protocols to prevent groundwater contamination .

Q. What methodologies functionalize CHPTAC for covalent grafting onto silica-based materials?

Silane coupling agents (e.g., (3-chloropropyl)trimethoxysilane) react with CHPTAC’s hydroxyl group under reflux to form Si-O-C linkages. Solvent choice (e.g., toluene) and catalyst (triethylamine) control grafting density. Post-functionalization, thermogravimetric analysis (TGA) quantifies surface loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。